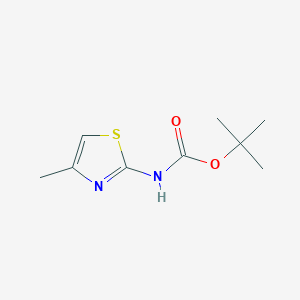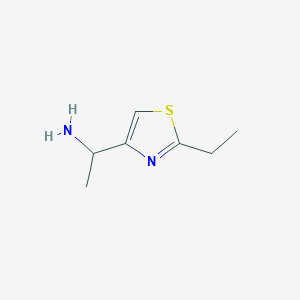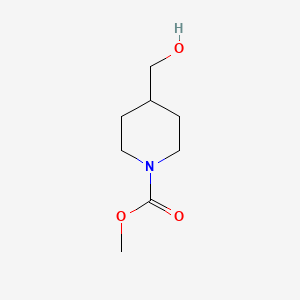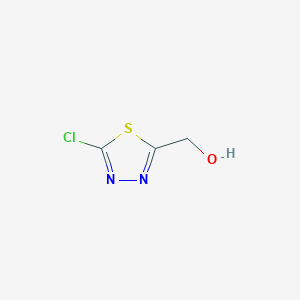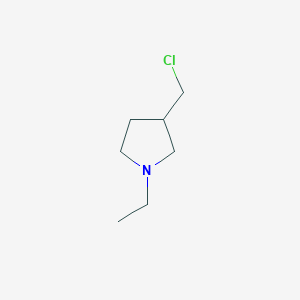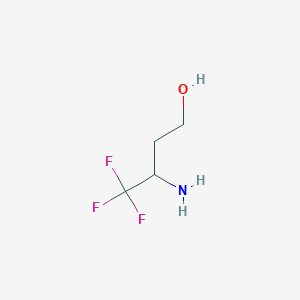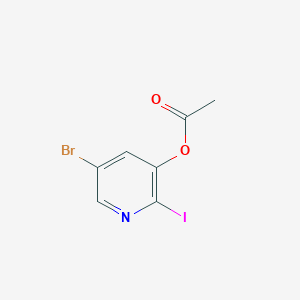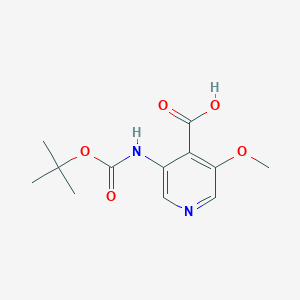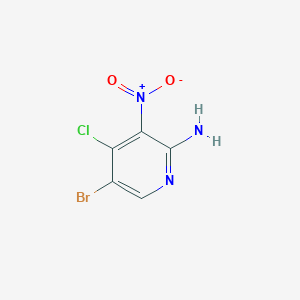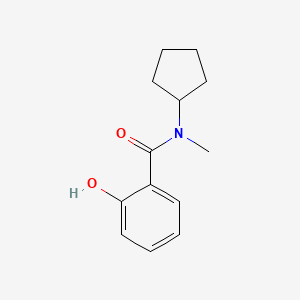![molecular formula C12H16ClN3O2 B1519456 2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide CAS No. 1098347-71-7](/img/structure/B1519456.png)
2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide
Übersicht
Beschreibung
“2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide” is a chemical compound with the CAS Number: 1098347-71-7 . It has a molecular weight of 269.73 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H16ClN3O2/c13-7-12(17)15-9-10-1-2-11(14-8-10)16-3-5-18-6-4-16/h1-2,8H,3-7,9H2,(H,15,17) .
Physical And Chemical Properties Analysis
It is stored at room temperature and is available in powder form . The compound is insoluble in water .
Wissenschaftliche Forschungsanwendungen
Insecticidal Applications
Research by Bakhite et al. (2014) on pyridine derivatives has shown significant insecticidal activities against common pests, such as the cowpea aphid, Aphis craccivora Koch. Although not directly mentioning "2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide," their work on N-morpholinium derivatives presents a context for potential applications of morpholine-based pyridine derivatives in agricultural pest control. Their findings suggest that these compounds could offer a new approach to managing pest populations, contributing to enhanced crop protection and food security (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Neuroprotective Effects
In the realm of neurology, "2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide" could theoretically share similarities with compounds that have shown neuroprotective effects. For instance, GSK189254, a novel histamine H3 receptor antagonist, has demonstrated potential for improving cognitive performance in preclinical models, including Alzheimer's disease. While GSK189254 is structurally distinct, the involvement of morpholine and pyridine rings in neurological receptor modulation underscores the potential research interest in exploring similar compounds for neuroprotective applications (Medhurst et al., 2007).
Antimicrobial Activity
Compounds with morpholine and pyridine structures have been investigated for their antimicrobial properties. Kumar et al. (2007) synthesized a morpholine derivative that showed potent antimicrobial activity, indicating the potential of "2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide" for further exploration in this area. Such research contributes to the ongoing search for new antimicrobials in combating resistant bacterial strains (Kumar, Sadashiva, & Rangappa, 2007).
Synthesis and Characterization of Novel Compounds
The versatility of "2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide" in chemical synthesis offers pathways to creating a range of novel compounds. Dyachenko and Chernega (2006) detailed the synthesis of morpholinium-based dihydropyridine derivatives, highlighting the compound's role in generating new molecular entities with potential therapeutic applications. This research underscores the importance of such compounds in medicinal chemistry for developing new drugs and understanding molecular functions (Dyachenko & Chernega, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c13-7-12(17)15-9-10-1-2-11(14-8-10)16-3-5-18-6-4-16/h1-2,8H,3-7,9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZTXPVHGVWKKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride](/img/structure/B1519374.png)
![[1,1'-Binaphthalen]-4-ylboronic acid](/img/structure/B1519375.png)
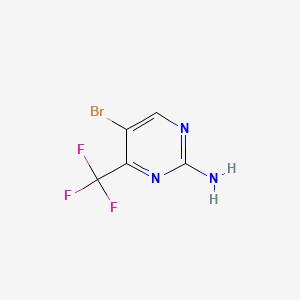
![5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1519378.png)
